molecular formula C4H4O2 B050738 Methyl propiolate CAS No. 922-67-8

Methyl propiolate

Cat. No. B050738
CAS RN: 922-67-8
M. Wt: 84.07 g/mol
InChI Key: IMAKHNTVDGLIRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl propiolate has been explored through various chemical reactions, including the double Michael addition of azoles, which has opened new avenues for the creation of ligands with two heterocyclic rings (Díez-Barra et al., 2004). Additionally, the reaction of methyl propiolate with 2-aminopyridines has been corrected for previous structural inaccuracies, showcasing the compound's versatility (Wilson & Bottomley, 1967).

Molecular Structure Analysis

The molecular structure of methyl propiolate allows for interesting chemical interactions, as demonstrated in the formation of novel bismethanofullerenes and ethenofullerene when reacted with C(60) in the presence of triphenylphosphine (Hsiao, Chidambareswaran, & Cheng, 1998). These findings highlight the compound's potential in facilitating complex molecular formations.

Chemical Reactions and Properties

Methyl propiolate undergoes various chemical reactions, yielding a wide array of products. For instance, its reaction with cyclohexanone, induced by SmI2, showcases its reactivity towards the synthesis of terpenic acid, demonstrating its application in complex organic synthesis (Sono et al., 2013).

Physical Properties Analysis

The physical properties of methyl propiolate, such as its solubility, melting point, and boiling point, are essential for its application in various chemical syntheses. While specific studies on these properties were not identified in the current literature search, they play a critical role in determining the compound's suitability for different chemical reactions and its handling and storage requirements.

Chemical Properties Analysis

Methyl propiolate's chemical properties, including its reactivity with other compounds and stability under various conditions, are crucial for its effectiveness in synthetic chemistry. Its ability to participate in addition reactions, as seen with copper(I) methyltrialkylborates, leading to the stereospecific synthesis of (E)-α,β-unsaturated acid esters, showcases its versatile chemical behavior (Yamada et al., 1977).

Scientific Research Applications

  • Synthesis of Indole Derivatives : Methyl propiolate is used in synthesizing indole derivatives, essential in pharmaceuticals. It's involved in sequential coupling and cyclization reactions with aryl halides, aiding in the total synthesis of compounds like duocarmycin SA (Hiroya, Matsumoto, & Sakamoto, 2004).

  • Study in Matrix Isolation : Methyl propiolate's behavior in argon and nitrogen matrices was studied using infrared spectroscopy and quantum chemical calculations. This research extends our understanding of its vibrational properties and photochemical processes (Lopes, Nikitin, & Fausto, 2020).

  • Derivatization in Capillary Electrophoresis : Methyl propiolate serves as a derivatizing reagent in capillary electrophoresis for determining glutathione in baker's yeast. This highlights its utility in analytical chemistry (Tsardaka, Zacharis, Tzanavaras, & Zotou, 2013).

  • Creation of Bismethanofullerenes and Ethenofullerene : The reaction of methyl propiolate with C60 in the presence of triphenylphosphine leads to the formation of novel compounds like bismethanofullerenes and ethenofullerene. These findings are significant for materials science (Hsiao, Chidambareswaran, & Cheng, 1998).

  • Enantioselective Synthesis : Methyl propiolate is used in the highly enantioselective synthesis of gamma-hydroxy-alpha,beta-acetylenic esters, catalyzed by beta-sulfonamide alcohol titanium complexes. This is relevant for creating chiral compounds in organic synthesis (Lin et al., 2007).

  • Kinetics of Decarboxylation and Hydrolysis : The decarboxylation and hydrolysis kinetics of methyl propiolate were determined using a titanium-cell flow-reactor. This study aids in understanding the chemical's stability and reaction kinetics (Li and Brill, 2001).

  • Derivatization under Flow Conditions : Methyl propiolate is effective for automated derivatization of thiols under flow conditions, relevant in pharmaceutical analysis (Tzanavaras, Tsiomlektsis, & Zacharis, 2010).

  • Quinolone Antibiotic Synthesis : Methyl propiolate is used in creating intermediates for quinolone antibiotics, highlighting its role in medicinal chemistry (Hong & Lee, 2006).

  • Polymerization Catalyst : It acts as a monomer in the polymerization of propiolic acid derivatives, catalyzed by MoCl5. This is significant in polymer science (Masuda, Kawai, & Higashimura, 1982).

  • Synthesis of Ligands : Methyl propiolate is used in synthesizing bis(azol-1-yl)methanes, contributing to the development of polydentate ligands (Díez-Barra et al., 2004).

Safety And Hazards

Methyl propiolate is highly flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

Methyl propiolate has been used in the synthesis of polysubstituted 3-arylaminoacrylate and tetrahydropyrimidin-2-one derivatives . It has also been used as a thiol derivatizing agent for capillary electrophoresis . Future research may focus on further exploring these applications and developing new ones.

properties

IUPAC Name

methyl prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O2/c1-3-4(5)6-2/h1H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAKHNTVDGLIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27342-21-8
Record name 2-Propynoic acid, methyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27342-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60238923
Record name Propiolic acid, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl propiolate

CAS RN

922-67-8
Record name Methyl propiolate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=922-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methyl propynoate
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Record name METHYL PROPIOLATE
Source DTP/NCI
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Record name Propiolic acid, methyl ester
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Record name Methyl propiolate
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Record name METHYL PROPYNOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,220
Citations
BB Snider, DJ Rodini, RSE Conn… - Journal of the American …, 1979 - ACS Publications
… 2 equiv of methyl propiolate is … methyl propiolate gives only the homo Diels-Alder adduct 24a.11 Cyclobutene 24b has been previously obtained by thermal reaction of methyl propiolate …
Number of citations: 150 pubs.acs.org
J Sun, Y Sun, EY Xia, CG Yan - ACS Combinatorial Science, 2011 - ACS Publications
… At first we carried out the reaction of methyl propiolate in four-… , p-toluidine, methyl propiolate, and malononitrile with … reaction of aniline to methyl propiolate to give the adduct 3-…
Number of citations: 67 pubs.acs.org
TG Back, MV Krishna - The Journal of Organic Chemistry, 1988 - ACS Publications
The photolysis of diphenyl or dimesityl diselenide with dimethyl acetylenedicarboxylate or methyl propiolate resulted principally in the formation of the corresponding vicinal …
Number of citations: 124 pubs.acs.org
CY Lin, A Krantz, TD Goldfarb - Journal of the American Chemical …, 1972 - ACS Publications
… In connection with investigations of matrix-isolated conjugated cabonyl compounds, we have studied the photochemical behavior of methyl propiolate (1) in argon at 20.4K. Williams …
Number of citations: 9 pubs.acs.org
G Molteni, A Ponti - Chemistry–A European Journal, 2003 - Wiley Online Library
Several 1(4‐substituted)phenyl‐4‐ or 5methoxycarbonyl‐1,2,3‐triazoles have been synthesized by 1,3‐dipolar cycloaddition of the corresponding arylazides to methyl propiolate in …
A Crabtree, AW Johnson, JC Tebby - Journal of the Chemical Society …, 1961 - pubs.rsc.org
The pyridine-methyl propiolate adduct decomposed rapidly … for the pyridine-methyl propiolate compound. The spectrum, … l In the case of the methyl propiolate adducts, the ylid (IV; R= H…
Number of citations: 23 pubs.rsc.org
E Wenkert, KAH Adams… - Canadian Journal of …, 1963 - cdnsciencepub.com
… SELF-CONDENSATION OF METHYL PROPIOLATE When during the course of a study of allialoid synthesis methyl propiolate was observed to undergo a chemical change in the …
Number of citations: 33 cdnsciencepub.com
T Eckert, J Ipaktschi - Synthetic communications, 1998 - Taylor & Francis
… The reaction of iodobenzene la with 4 equivalents of methyl propiolate 2 in THF at 65 "C in the presence of Pd(PPh3)2CI2 (2 mol YO), copper(1) iodide (4 mol %) and 4 equivalents K2C03 …
Number of citations: 64 www.tandfonline.com
MI Bruce, BC Hall, BW Skelton… - Australian Journal of …, 2000 - CSIRO Publishing
… study that addition of methyl propiolate to vinylidene (4) does … 3)Cp* and methyl propiolate affords the SbPri 3 analogue of (… of a third molecule of methyl propiolate had occurred. The …
Number of citations: 25 www.publish.csiro.au
J Li, TB Brill - The Journal of Physical Chemistry A, 2001 - ACS Publications
… and hydrolysis of methyl propiolate were determined in real … 2 and the disappearance of methyl propiolate at the natural pH of … > methyl propiolate decarboxylation > methyl propiolate …
Number of citations: 19 pubs.acs.org

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